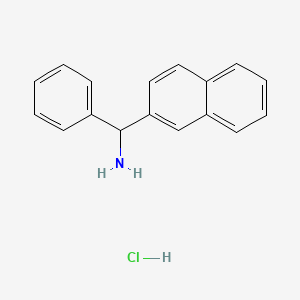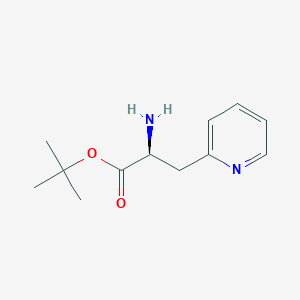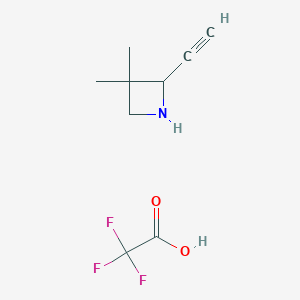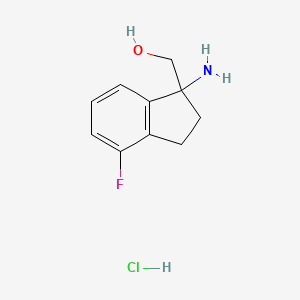
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is a synthetic organic compound that belongs to the class of fluorinated indene derivatives. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of an indene derivative, followed by the introduction of an amino group through nucleophilic substitution. The hydroxymethyl group is then added via a reduction reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated indene derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)carboxylic acid.
Reduction: Formation of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol.
Substitution: Formation of various amides or secondary amines depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties, such as stability and reactivity, make it suitable for various applications, including the manufacture of polymers, coatings, and electronic materials.
作用機序
The mechanism of action of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity by forming strong hydrogen bonds or electrostatic interactions with the target. The amino group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity. The overall effect is the modulation of biological pathways, leading to the desired therapeutic or chemical outcome.
類似化合物との比較
Similar Compounds
(1-amino-2,3-dihydro-1H-inden-1-yl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(1-amino-4-chloro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)ethanol hydrochloride: Has an ethyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
The presence of the fluorine atom in (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride imparts unique properties, such as increased stability and enhanced binding affinity to molecular targets. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H13ClFNO |
|---|---|
分子量 |
217.67 g/mol |
IUPAC名 |
(1-amino-4-fluoro-2,3-dihydroinden-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8-7(9)4-5-10(8,12)6-13;/h1-3,13H,4-6,12H2;1H |
InChIキー |
MELOXSBCXGZJHU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C1C(=CC=C2)F)(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


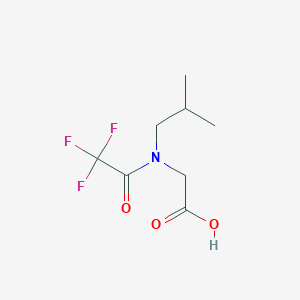

![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
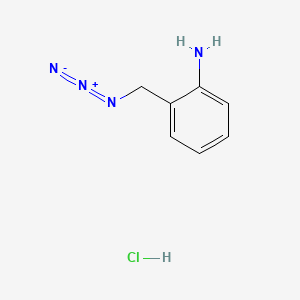
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
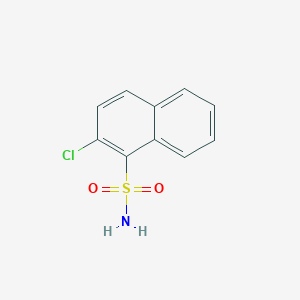
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)

